molecular formula C8H6N2S B7761077 quinazoline-4-thiol

quinazoline-4-thiol

Cat. No.: B7761077
M. Wt: 162.21 g/mol
InChI Key: TWWNPUZQYVWXJY-UHFFFAOYSA-N
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Description

Quinazoline-4-thiol is a useful research compound. Its molecular formula is C8H6N2S and its molecular weight is 162.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

quinazoline-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWNPUZQYVWXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pharmacological Potential of 4-Mercaptoquinazoline Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] Among its many derivatives, the 4-mercaptoquinazoline core and its predominant tautomeric form, 2-mercapto-4(3H)-quinazolinone, have emerged as a particularly fruitful area of research, yielding compounds with significant therapeutic potential across multiple disease areas.[3][4][5] This technical guide provides an in-depth exploration of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of 4-mercaptoquinazoline derivatives, offering a valuable resource for researchers and drug development professionals.

The Chemistry of 4-Mercaptoquinazolines: Synthesis and Derivatization

The synthetic accessibility of the 2-mercapto-4(3H)-quinazolinone core is a key factor driving its exploration in drug discovery. The most common and efficient route begins with the condensation of anthranilic acid with an appropriate isothiocyanate.[6][7] This foundational reaction can be readily adapted to introduce a wide variety of substituents at the 3-position, providing a crucial handle for modulating the pharmacological properties of the resulting compounds.

Further derivatization is typically achieved through S-alkylation of the 2-mercapto group, which readily reacts with various alkyl halides in the presence of a base.[4][7] This two-step synthetic strategy allows for the creation of extensive libraries of 2,3-disubstituted quinazolin-4(3H)-ones, enabling a thorough investigation of the structure-activity landscape.

Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Step 1: Synthesis of 3-Substituted-2-mercapto-4(3H)-quinazolinone [6][7]

  • To a solution of anthranilic acid (1.0 eq) in absolute ethanol, add the desired isothiocyanate (1.1 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Wash the resulting solid with petroleum ether, dry it, and recrystallize from ethanol to yield the pure 3-substituted-2-mercapto-4(3H)-quinazolinone.

Step 2: Synthesis of 2-((Substituted-thio)-3-substituted)-4(3H)-quinazolinone [4][7]

  • Dissolve the 3-substituted-2-mercapto-4(3H)-quinazolinone (1.0 eq) and potassium carbonate (3.0 eq) in acetone.

  • Stir the mixture at room temperature for one hour.

  • Add the appropriate alkyl or phenacyl halide (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 9-12 hours, monitoring the reaction by TLC.

  • Filter the reaction mixture, wash the crude solid with water, and dry it.

  • Recrystallize the product from ethanol to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one derivative.

G cluster_0 Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones cluster_1 Anthranilic Acid Anthranilic Acid Step1 Condensation (Reflux in Ethanol, TEA) Anthranilic Acid->Step1 Isothiocyanate Isothiocyanate Isothiocyanate->Step1 3-Substituted-2-mercapto-4(3H)-quinazolinone 3-Substituted-2-mercapto-4(3H)-quinazolinone Step1->3-Substituted-2-mercapto-4(3H)-quinazolinone Step2 S-Alkylation (K2CO3 in Acetone) 3-Substituted-2-mercapto-4(3H)-quinazolinone->Step2 Alkyl/Phenacyl Halide Alkyl/Phenacyl Halide Alkyl/Phenacyl Halide->Step2 Final Product 2,3-Disubstituted Quinazolin-4(3H)-one Step2->Final Product

Caption: General synthetic workflow for 2,3-disubstituted quinazolin-4(3H)-ones.

Anticancer Potential: A Multi-Targeted Approach

The quinazoline scaffold is a well-established pharmacophore in oncology, with approved drugs such as gefitinib and erlotinib targeting the epidermal growth factor receptor (EGFR).[3] Derivatives of 4-mercaptoquinazoline have also demonstrated significant anticancer activity through various mechanisms.

Kinase Inhibition

Several studies have highlighted the potential of 2-mercapto-4(3H)-quinazolinone derivatives as inhibitors of protein kinases crucial for cancer cell proliferation and survival. These include:

  • EGFR Inhibition: Certain 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues have shown potent antitumour activities, with molecular docking studies suggesting interactions with the EGFR tyrosine kinase domain.[3]

  • VEGFR-2 Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[8] Some 2,3-disubstituted quinazolin-4(3H)-one derivatives have been investigated as potential VEGFR-2 inhibitors.[8]

G Growth Factors (EGF, VEGF) Growth Factors (EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR-2) Growth Factors (EGF, VEGF)->RTK Dimerization & Autophosphorylation Dimerization & Autophosphorylation RTK->Dimerization & Autophosphorylation Downstream Signaling PI3K/Akt, MAPK/ERK Pathways Dimerization & Autophosphorylation->Downstream Signaling Cellular Response Proliferation, Survival, Angiogenesis Downstream Signaling->Cellular Response Inhibition->Dimerization & Autophosphorylation Mercaptoquinazoline Derivative Mercaptoquinazoline Derivative Mercaptoquinazoline Derivative->Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase signaling by 4-mercaptoquinazoline derivatives.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered promising targets for cancer therapy. A series of 2-mercaptoquinazolin-4(3H)-one based N-hydroxyheptanamides have been designed and synthesized as potential HDAC inhibitors, with some compounds exhibiting potent anticancer activity and inducing cell cycle arrest and apoptosis.[9]

Table 1: Anticancer Activity of Selected 4-Mercaptoquinazoline Derivatives
CompoundTarget/MechanismCell Line(s)Activity (IC50/GI50)Reference
7 AntitumourMultipleMean GI50: 17.90 µM[3]
19 AntitumourMultipleMean GI50: 6.33 µM[3]
35-37 AntiproliferativeMCF-7Significant activity[10]
5a-c CytotoxicHepG2Moderate activity
4a, 4c HDAC InhibitionSW620, MDA-MB-231IC50: 2.93 - 4.24 µM

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 4-Mercaptoquinazoline derivatives have demonstrated significant anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5]

COX-1/2 Inhibition

The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Several 2-substituted mercapto-4(3H)-quinazolinones have been shown to exhibit potent anti-inflammatory and analgesic activities, with in vitro assays confirming their ability to inhibit both COX-1 and COX-2.[5] Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of COX enzymes.[11]

TLR4 Signaling Inhibition

Toll-like receptor 4 (TLR4) is a key component of the innate immune system, and its activation can lead to a robust inflammatory response. Novel quinazoline-4(3H)-one-2-carbothioamide derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, with computational modeling suggesting they act as potent inhibitors of TLR4 signaling.[12]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
  • Acclimatize adult Wistar rats for one week under standard laboratory conditions.

  • Divide the animals into groups: control (vehicle), standard drug (e.g., diclofenac sodium), and test compounds at various doses.

  • Administer the vehicle, standard drug, or test compounds orally.

  • After 30 minutes, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection and at specified time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group relative to the control group.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, particularly hCA IX and XII, are overexpressed in various tumors and are implicated in tumor progression and metastasis, making them attractive targets for anticancer drug development. S-substituted 2-mercaptoquinazolin-4(3H)-ones have been identified as potent and selective inhibitors of these tumor-associated hCA isoforms.[4]

Structure-Activity Relationship (SAR) for hCA Inhibition[4]
  • S-Substitution: The nature of the substituent at the 2-mercapto position is critical for inhibitory activity and selectivity.

  • N-3 Substitution: Modifications at the 3-position of the quinazoline ring also influence the inhibitory profile.

  • Lipophilicity: A terminal lipophilic moiety on the S-substituent can enhance interactions with the enzyme's active site.[4]

  • Activating/Deactivating Groups: The introduction of electron-donating or -withdrawing groups on aromatic rings within the S-substituent can modulate the inhibitory potency.[4]

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected 4-Mercaptoquinazoline Derivatives
CompoundTargetInhibitory Activity (KI)SelectivityReference
2, 4, 5, 8, 9, 11-14, 16, 17 hCA XII2.4–49.1 nMSelective over hCA I & II[4]
12, 16 hCA IX12.7–24.1 nMSelective over hCA I & II[4]

Antimicrobial and Other Biological Activities

Beyond their anticancer and anti-inflammatory potential, 4-mercaptoquinazoline derivatives have also been investigated for a range of other biological activities, including:

  • Antibacterial Activity: Derivatives have shown activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[13][14][15]

  • Antifungal Activity: Some compounds exhibit antifungal properties against pathogenic fungi.[16]

  • Anticonvulsant Activity: Certain 2-mercapto-4(3H)-quinazolinone analogues have been evaluated for their potential as anticonvulsant agents.[17]

  • Antioxidant Activity: The incorporation of phenolic moieties into the 4-mercaptoquinazoline scaffold has led to the development of compounds with significant antioxidant potential.[6]

Conclusion and Future Directions

The 4-mercaptoquinazoline scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The ease of synthesis and derivatization, coupled with the broad spectrum of biological activities, makes it an attractive starting point for drug discovery programs in oncology, inflammation, infectious diseases, and beyond.

Future research in this area should focus on:

  • Lead Optimization: Further refinement of the structure-activity relationships to enhance potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Mechanism of Action Studies: In-depth biological investigations to fully elucidate the molecular mechanisms underlying the observed pharmacological effects.

  • In Vivo Efficacy and Safety: Preclinical evaluation of promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

The continued exploration of the rich chemistry and diverse biology of 4-mercaptoquinazoline derivatives holds great promise for the development of the next generation of innovative medicines.

References

  • Al-Suwaidan, I. A., et al. (2018). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 914-925. Available at: [Link]

  • El-Azab, A. S., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 834-848. Available at: [Link]

  • Abdel-Ghani, T. M., & El-Sayed, M. A. A. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 9(4), 2138-2165. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. European Journal of Medicinal Chemistry, 121, 57-69. Available at: [Link]

  • Ionescu, M. A., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(19), 6543. Available at: [Link]

  • Ghiulai, R. M., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 28(24), 8035. Available at: [Link]

  • Le, T. T., et al. (2023). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research, 40(11), 2735-2753. Available at: [Link]

  • Saeed, A., et al. (2018). Synthesis, Antimicrobial Activity, and Docking Studies of 2-Mercapto Substituted Quinazolin-4(3H)-one and Their Derivatives. PlumX Metrics. Available at: [Link]

  • Rostom, S. A. F., et al. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Medicinal Chemistry Research, 20(8), 1260-1273. Available at: [Link]

  • Mobashery, S., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 4841-4855. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2010). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. ResearchGate. Available at: [Link]

  • Gong, P., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 21(12), 3159-3173. Available at: [Link]

  • Mobashery, S., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 4841-4855. Available at: [Link]

  • Mobashery, S., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PubMed. Available at: [Link]

  • Mahato, A., & Sharma, K. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4 (3H)-One Derivatives. ResearchGate. Available at: [Link]

  • Al-Kaf, A. G., & Al-Robaidi, R. A. (2021). Biological activities of recent advances in quinazoline. ResearchGate. Available at: [Link]

  • Nguyen, T. B., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances, 13(1), 1-13. Available at: [Link]

  • Al-Obaidi, A. M. J., et al. (2023). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. ResearchGate. Available at: [Link]

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  • Abdelgawad, M. A., et al. (2021). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. Current Drug Targets, 22(12), 1431-1442. Available at: [Link]

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  • Abaszadeh, R., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 805-811. Available at: [Link]

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  • Samotrueva, M. A., et al. (2021). ANTIMICROBIAL ACTIVITY STUDY OF NEW QUINAZOLIN-4(3H)-ONES AGAINST STAPHYLOCOCCUS AUREUS AND STREPTOCOCCUS PNEUMONIAE. Pharmacy & Pharmacology, 9(4), 256-265. Available at: [Link]

Sources

Quinazoline-4-thiol: A Versatile Scaffold in Modern Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Among its many derivatives, quinazoline-4-thiol stands out as a uniquely versatile building block. Its strategic combination of a rigid, aromatic quinazoline ring system with a highly reactive nucleophilic thiol group at the C4 position provides a powerful platform for the synthesis of complex heterocyclic systems and the development of novel drug candidates. This guide delves into the fundamental chemistry of this compound, exploring its synthesis, tautomeric nature, diverse reactivity, and its pivotal role in the creation of biologically active molecules.

The this compound Core: Structure and Tautomerism

This compound is a heterocyclic compound featuring a benzene ring fused to a pyrimidine ring, with a thiol (-SH) group at position 4. A critical aspect of its chemistry is the existence of a prototropic tautomeric equilibrium between the thiol form (this compound) and the thione form (quinazolin-4(3H)-thione).[3] In solution, the thione form is generally predominant.[4][5] This equilibrium is crucial as it dictates the molecule's reactivity, with electrophilic attack possible at either the sulfur or nitrogen atoms depending on the reaction conditions and the nature of the electrophile.[6][7]

G cluster_tautomerism Thione-Thiol Tautomerism Thiol This compound (Thiol Form) Thione Quinazolin-4(3H)-thione (Thione Form) Thiol->Thione H⁺ transfer

Caption: Prototropic tautomerism of the this compound core.

Synthesis of the this compound Scaffold

The accessibility of the this compound scaffold is paramount for its use in further synthetic applications. Two primary strategies dominate its preparation.

Method A: Thionation of Quinazolin-4-ones

The most direct and common route involves the conversion of the carbonyl group of a readily available quinazolin-4-one into a thione.[8] This is typically achieved using thionating agents such as Phosphorus Pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine or Lawesson's reagent.[9] The causality for using pyridine is twofold: it serves as a suitable solvent capable of withstanding reflux temperatures and acts as a base to facilitate the reaction.

Method B: Cyclization of Anthranilic Acid Derivatives

An alternative approach involves building the heterocyclic ring from acyclic precursors. For instance, the reaction of anthranilic acid with an appropriate isothiocyanate can furnish the quinazoline-2-thiol scaffold, which showcases the versatility of cyclization strategies in this chemical space.[10] Another method involves the cyclization of 2-acylaminothiobenzamides in a basic medium.[11]

G cluster_synthesis Core Synthesis Pathways start1 Quinazolin-4-one end_product This compound/-thione start1->end_product Thionation (P₄S₁₀ or Lawesson's) start2 2-Aminothiobenzamide start2->end_product Cyclization (Base-mediated)

Caption: Primary synthetic routes to the this compound scaffold.

Experimental Protocol: Synthesis via Thionation

This protocol describes a general, self-validating procedure for the synthesis of quinazolin-4-thione from its corresponding quinazolin-4-one precursor.[8]

  • Materials:

    • Quinazolin-4-one (1 equivalent)

    • Phosphorus Pentasulfide (P₄S₁₀) (0.5-1 equivalent)

    • Anhydrous Pyridine

    • Deionized Water

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinazolin-4-one in anhydrous pyridine.

    • Carefully add phosphorus pentasulfide portion-wise to the suspension. The reaction is exothermic.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice or cold water. This will precipitate the crude product.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual pyridine.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure quinazoline-4-thione.

    • Validation of the product can be confirmed through melting point analysis and spectroscopic methods (¹H-NMR, ¹³C-NMR, IR). The appearance of a characteristic C=S stretch in the IR spectrum and the disappearance of the C=O stretch confirm a successful conversion.

The Reactivity Landscape: A Hub for Heterocyclic Diversification

The true power of this compound lies in its reactivity, which allows for extensive molecular diversification. The sulfur atom serves as a potent nucleophile, providing a handle for a wide range of transformations.

G cluster_reactivity Key Chemical Transformations center This compound alkylation S-Alkylation/ Arylation center->alkylation R-X, Base oxidation Oxidation center->oxidation [O] fused_systems Annulation/ Cyclization center->fused_systems Bifunctional Reagents n_alkylation N-Alkylation center->n_alkylation R'-X (N3)

Caption: Reactivity map of the this compound scaffold.

S-Alkylation and S-Arylation: Accessing Thioethers

The most fundamental reaction of this compound is the S-alkylation to form 4-(alkylthio)quinazoline derivatives.[12] This reaction typically proceeds by deprotonating the thiol with a mild base (e.g., K₂CO₃, triethylamine) to form the highly nucleophilic thiolate anion, which then readily attacks an alkyl or aryl halide.[8][13] This straightforward thioetherification provides access to a vast library of compounds with diverse functionalities.[14][15]

Starting MaterialAlkylating/Arylating AgentBaseProduct ClassReference
This compoundMethyl IodideK₂CO₃4-(Methylthio)quinazoline[8]
6-bromo-quinazoline-4-thiolEthyl BromideK₂CO₃6-Bromo-4-(ethylthio)quinazoline[8]
This compound4-ChloronitrobenzeneK₂CO₃4-(4-Nitrophenylthio)quinazoline[13]
2-Mercaptoquinazolin-4-oneBenzyl ChlorideK₂CO₃2-(Benzylthio)quinazolin-4-one[1]
Annulation and Cyclization: Building Fused Systems

The this compound moiety is an excellent precursor for constructing fused polycyclic heterocyclic systems. The sulfur and adjacent nitrogen atoms can participate in cyclization reactions with bifunctional electrophiles. This strategy has been employed to synthesize a variety of fused systems, such as triazoloquinazolines and pyrroloquinazolines, which often exhibit enhanced biological activity due to their increased rigidity and planarity.[6][16][17] For example, reactions with hydrazonoyl halides or similar reagents can lead to the formation of fused 1,2,4-triazole rings.[16]

N-Alkylation

While S-alkylation is often the kinetically favored pathway, alkylation at the N3 position can also occur, particularly with prolonged reaction times or under different conditions.[18] The regioselectivity between N- and S-alkylation is a key consideration in the synthetic design and can be influenced by factors such as the solvent, the nature of the base, and the electrophile used.[19][20]

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound have demonstrated a remarkable spectrum of pharmacological activities, establishing this scaffold as a cornerstone in modern drug discovery. The introduction of the thioether linkage at the C4 position often enhances lipophilicity and modulates the electronic properties of the quinazoline core, leading to improved biological outcomes.[11]

G cluster_workflow Drug Discovery Workflow a This compound Scaffold Synthesis b Chemical Modification (S-Alkylation, Annulation, etc.) a->b c Library of Derivatives b->c d Biological Screening (e.g., Anticancer, Antimicrobial) c->d e Lead Optimization d->e f Preclinical Development e->f

Caption: A typical drug discovery workflow utilizing the this compound scaffold.

Derivative ClassBiological ActivityTherapeutic AreaKey FindingsReferences
2-Thio-quinazoline derivativesAnticancerOncologyShowed significant activity against HeLa and MDA-MB231 cell lines with IC₅₀ values in the low micromolar range.[12]
6-Chloro-quinazoline-4-thionesAntimycobacterialInfectious DiseaseExhibited potent activity against Mycobacterium avium and M. kansasii, in some cases higher than the standard drug isoniazid.[11]
4-(Alkylthio)quinazolinesAnticancer (Anti-proliferative)OncologyCertain derivatives were highly effective against prostate cancer (PC3) cells, with IC₅₀ values as low as 1.8 µM.[14]
Fused TriazoloquinazolinesAntimicrobialInfectious DiseaseShowed potent activity against various bacteria and fungi, including Candida albicans.[16]
2,3-Disubstituted quinazolinonesAnti-inflammatoryImmunologyAnalogues have been developed displaying favorable analgesic and anti-inflammatory functions.[16]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a dynamic and powerful tool in the hands of synthetic and medicinal chemists. Its straightforward synthesis, combined with the predictable and versatile reactivity of the thiol group, provides a reliable pathway to vast and diverse chemical libraries. From S-alkylation to complex annulation reactions, this scaffold enables the construction of novel molecular architectures with significant therapeutic potential. The proven success of its derivatives in oncology, infectious disease, and inflammation underscores the enduring importance of this compound as a cornerstone of modern heterocyclic chemistry and a continuing source of inspiration for future drug discovery.

References

  • Synthesis Biological Evaluation of Quinazoline-4-thiones - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Synthesis of 4-(Methylthio)quinazoline Derivatives: An In-depth Technical Guide. (2025). BenchChem.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
  • Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs. (2021). Journal of Pharmaceutical Research International.
  • The Biological Activity of 4-Butylsulfanylquinazoline: A Technical Overview for Drug Discovery Professionals. (2025). BenchChem.
  • Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. (2025). ResearchGate.
  • Atropisomeric N-aryl quinazoline-4-thiones with isotopic differences at the ortho position. (2021). EurekAlert!.
  • Quinazoline derivatives: synthesis and bioactivities - PMC. (2013). National Center for Biotechnology Information.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.). National Center for Biotechnology Information.
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press.
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate.
  • Tautomeric states of 2-methyl-4(3H)-quinazolinone. (n.d.). ResearchGate.
  • Dipolar Cycloaddition Reactions with Quinazolinones: A New Route for the Synthesis of Several Annelated Pyrrolo- and Pyridazinoquinazoline Derivatives. (n.d.). MDPI.
  • Recent advances in the synthesis of 2,3-fused quinazolinones. (n.d.). Royal Society of Chemistry.
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC. (2020). National Center for Biotechnology Information.
  • Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC - NIH. (2016). National Center for Biotechnology Information.
  • N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. (2011). PubMed.
  • Synthesis of quinazolin-4(3H)-one. (n.d.). ResearchGate.
  • Regioselectivity of Electrophilic Attack on 4-Methyl-1-Thioxo-1,2,4,5-Tetrahydro[8][11][21]Triazolo[4,3-A]Quinazolin-5-One Part 2: Reactions on Nitrogen Atom. (n.d.). MDPI. Retrieved February 10, 2026, from

  • Head-to-head comparison of 4-(Methylthio)quinazoline synthesis methods. (2025). BenchChem.
  • Exploring the Applications of Quinazoline Derivatives in Medicine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H) - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis of New 1,2,3-Triazol-4-yl-quinazoline Nucleoside and Acyclonucleoside Analogues - PMC. (n.d.). National Center for Biotechnology Information.
  • Structures of quinazolinone derivatives with diverse functional groups. (n.d.). ResearchGate.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
  • On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. (2025). ResearchGate.
  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2025). ResearchGate.
  • On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. (2007). Holzer Group.
  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (n.d.). MDPI.
  • Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[8][11][21]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. (n.d.). MDPI. Retrieved February 10, 2026, from

  • Radical reactions with 3H-quinazolin-4-ones: synthesis of deoxyvasicinone, mackinazolinone, luotonin A. (n.d.). SciSpace.
  • Biological Activity of Quinazoline and Their Fused-Ring Systems. (n.d.). Ignited Minds Journals.

Sources

Quinazoline-4-Thiol & Thioethers: Pharmacophore Expansion Beyond the Anilino Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the quinazoline-4-thiol scaffold, positioning it as a distinct and evolving pharmacophore in kinase inhibitor design.

Executive Summary

While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) represent the "gold standard" for EGFR inhibition, the This compound and its S-substituted thioether derivatives offer a critical bioisosteric alternative. This scaffold modifies the electronic and steric landscape of the ATP-binding pocket, often yielding multi-kinase inhibitors (targeting EGFR, VEGFR-2, and CDK2) with distinct solubility and metabolic profiles.

This guide dissects the medicinal chemistry of the C4-sulfur linkage, detailing the tautomeric challenges, synthesis protocols, and structural advantages of deploying sulfur over nitrogen in the linker region.

Chemical Basis: Tautomerism & The "Thio" Pharmacophore

The term "this compound" is chemically deceptive. In solution and the solid state, the free thiol exists in a dynamic equilibrium dominated by the thione tautomer.

The Thione-Thiol Equilibrium

Unlike the amino group in anilinoquinazolines, the C4-SH group is subject to prototropic tautomerism.

  • Thione Form (A): The hydrogen resides on N3. This is the thermodynamically favored species in polar solvents and the solid state (amide-like resonance).

  • Thiol Form (B): The hydrogen resides on the sulfur. This form is the reactive nucleophile required for S-alkylation.

Medicinal Chemistry Implication: To create a stable drug candidate, the tautomerism must be "locked" by substituting the sulfur, converting it into a thioether (C) . This S-alkylation prevents reversion to the thione and fixes the bond angle for hydrophobic pocket occupation.

Tautomerism Thione Thione Form (N3-H) (Thermodynamically Favored) Thiol Thiol Form (S-H) (Reactive Nucleophile) Thione->Thiol Tautomerization (Solvent Dependent) Thioether S-Substituted Thioether (Stable Pharmacophore) Thiol->Thioether Alkylation (R-X) (Irreversible Locking)

Figure 1: The conversion of the thione tautomer to the stable thioether pharmacophore.

Structural & Functional Advantages (SAR)

Why replace the established Nitrogen (NH) linker with Sulfur (S)?

Feature4-Anilino (NH-Linker)4-Thioether (S-Linker)Mechanistic Impact
Bond Length ~1.36 Å (C-N)~1.75 Å (C-S)The longer C-S bond pushes the substituent deeper into the hydrophobic pocket (e.g., the "back pocket" of VEGFR-2).
Bond Angle ~120° (sp2 planar)~90-100° (bent)Alters the vector of the substituent, potentially avoiding steric clashes with gatekeeper residues (e.g., T790M).
H-Bonding H-bond Donor (NH)No Donor (S)Loss of NH donor removes a potential solvation penalty but also removes a specific H-bond interaction; often compensated by increased lipophilicity.
Metabolism N-Dealkylation/OxidationS-Oxidation (Sulfoxide)S-linkers are susceptible to oxidation to sulfoxides/sulfones, which can be active metabolites or clearance routes.
Target Landscape
  • EGFR (Epidermal Growth Factor Receptor): S-alkyl derivatives maintain Type I binding (ATP competitive) but often show improved activity against resistant mutants due to flexible accommodation.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor): The S-linker is particularly effective here. The "bent" geometry allows bulky aromatic tails to access the hydrophobic back pocket, a requirement for high-potency VEGFR-2 inhibition.

  • Dual Inhibition: Compounds like the S-acetamide quinazolines (e.g., Compound 6c series) have demonstrated simultaneous nanomolar inhibition of EGFR and VEGFR-2, a synergy valuable in anti-angiogenic cancer therapy.

Synthesis Protocols

The synthesis of S-substituted quinazolines is robust and scalable. The following protocol describes the conversion of anthranilic acid to the final thioether.

Workflow Diagram

Synthesis Start Anthranilic Acid Cyclization Cyclization (Formamide/Reflux) Start->Cyclization Quinazolinone Quinazolin-4(3H)-one Cyclization->Quinazolinone Thionation Thionation (P2S5 or Lawesson's Reagent) Quinazolinone->Thionation Thione Quinazoline-4(3H)-thione Thionation->Thione Alkylation S-Alkylation (R-Cl / K2CO3 / Acetone) Thione->Alkylation Final 4-(Alkylthio)quinazoline (Target Inhibitor) Alkylation->Final

Figure 2: Synthetic route from anthranilic acid to 4-thioether quinazolines.

Detailed Protocol: Thionation & Alkylation

Step 1: Synthesis of Quinazoline-4(3H)-thione

  • Reagents: Quinazolin-4(3H)-one (1.0 eq), Phosphorus Pentasulfide (

    
    , 1.2 eq) or Lawesson’s Reagent (0.6 eq).
    
  • Solvent: Anhydrous Pyridine (for

    
    ) or Toluene (for Lawesson’s).
    
  • Procedure:

    • Suspend quinazolinone in solvent.

    • Add thionating agent under inert atmosphere (

      
      ).
      
    • Reflux for 4–6 hours. Monitoring via TLC (Mobile phase: CHCl3:MeOH 9:1) will show the disappearance of the polar amide spot and appearance of a less polar yellow thione spot.

    • Workup: Pour reaction mixture into ice-cold water. The thione precipitates as a yellow solid. Filter, wash with water, and recrystallize from ethanol.

  • Yield: Typically 75–85%.

Step 2: S-Alkylation (Thioether Formation)

  • Reagents: Quinazoline-4(3H)-thione (1.0 eq), Alkyl Halide (e.g., Benzyl bromide, Chloroacetamide derivative) (1.1 eq), Anhydrous

    
     (2.0 eq).
    
  • Solvent: Acetone or DMF (dry).

  • Procedure:

    • Dissolve thione in solvent.

    • Add

      
       and stir for 30 min at room temperature to deprotonate (shift equilibrium to thiol anion).
      
    • Add Alkyl Halide dropwise.

    • Stir at RT (or mild reflux 50°C) for 2–4 hours.

    • Workup: Evaporate solvent. Resuspend residue in water to dissolve salts. Filter the precipitate.[1]

    • Purification: Recrystallization from Ethanol/DMF or column chromatography.

Biological Evaluation & Validation

To validate the 4-thioether pharmacophore, specific assays must be employed to distinguish between reversible binding and potential covalent artifacts (though rare for simple thioethers).

In Vitro Kinase Assay (FRET-based)
  • Objective: Determine

    
     against EGFR (WT/Mutant) and VEGFR-2.
    
  • Method:

    • Use a FRET-based assay (e.g., LanthaScreen™).

    • Incubate Kinase (2-5 nM), Fluorescein-PolyGT substrate (200 nM), and ATP (

      
       concentration) with varying concentrations of the S-quinazoline.
      
    • Read fluorescence ratio (Emission 520 nm / 495 nm).

    • Control: Compare against Gefitinib (N-linked) to assess the "Sulfur Penalty" or "Sulfur Gain."

Cellular Selectivity (MTT Assay)
  • Cell Lines:

    • A549 / H1975: EGFR-driven NSCLC (assess WT vs T790M potency).

    • HUVEC: VEGFR-2 driven endothelial proliferation (assess anti-angiogenic potential).

  • Interpretation: A potent S-quinazoline often shows broader cytotoxicity than specific N-quinazolines due to the multi-kinase profile (EGFR + VEGFR).

Case Study: The "Compound 6c" Series

Recent literature highlights Compound 6c (an S-linked quinazoline-isatin hybrid) as a prime example of this pharmacophore's utility.

  • Structure: Quinazoline core linked via a thio-hydrazide spacer to an isatin moiety.

  • Profile:

    • EGFR

      
      :  0.083 µM
      
    • VEGFR-2

      
      :  0.076 µM
      
    • Mechanism: The S-linker provides the necessary flexibility for the isatin group to occupy the ATP-binding pocket's ribose region while the quinazoline anchors at the hinge.

  • Outcome: Induced G2/M cell cycle arrest and apoptosis in HepG2 cells, superior to Sorafenib in dual-targeting efficiency.

References

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Nature Communications, 2019.

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Advances, 2024.

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. Molecules, 2024.

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids. Pharmaceuticals, 2024.

  • Intramolecular Thioether Crosslinking to Increase the Proteolytic Stability of Affibody Molecules. ChemBioChem, 2017.

Sources

Methodological & Application

Application Note: Accelerated Synthesis of Quinazoline-4-thiol via Microwave-Assisted Niementowski Cyclization and Selective Thionation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a high-efficiency, scalable protocol for the synthesis of Quinazoline-4-thiol (also known as quinazoline-4(3H)-thione) starting from Anthranilic Acid .

Traditional methods often rely on prolonged thermal cyclization (Niementowski reaction) followed by harsh thionation using phosphorus pentasulfide (


), resulting in variable yields and difficult purification. This guide introduces a Streamlined Two-Stage Workflow  that utilizes:
  • Microwave-Assisted Organic Synthesis (MAOS) for the rapid cyclization of anthranilic acid to quinazolin-4(3H)-one (reducing reaction time from hours to minutes).

  • Selective Thionation using Lawesson’s Reagent, offering superior atom economy and easier workup compared to traditional phosphorus sulfides.

Target Audience: Medicinal chemists and process engineers focusing on EGFR inhibitors and heterocyclic building blocks.

Scientific Principles & Reaction Mechanism

The Chemical Strategy

The synthesis proceeds through two distinct but chemically compatible phases. The "efficiency" of this protocol stems from the kinetic acceleration of the initial condensation step and the thermodynamic selectivity of the subsequent thionation.

  • Phase 1: Modified Niementowski Cyclization. Anthranilic acid reacts with formamide.[1][2][3] Under microwave irradiation, the polar transition state is stabilized, and the activation energy for the formation of the o-amidobenzamide intermediate is overcome rapidly, leading to cyclodehydration.

  • Phase 2: Thionyl Substitution. The carbonyl oxygen of the quinazolinone is replaced by sulfur. Lawesson’s Reagent (LR) acts as a soft thionating agent, attacking the hard carbonyl center via a four-membered thia-oxaphosphetane intermediate, driving the equilibrium toward the stable thione.

Tautomeric Consideration

Researchers must recognize that the product exists in a tautomeric equilibrium between the thiol (aromatic) and thione (amide-like) forms. In the solid state and polar solvents, the thione (quinazolin-4(3H)-thione) predominates, which impacts solubility and NMR interpretation.

Reaction Pathway Diagram

ReactionPathway AA Anthranilic Acid (Starting Material) Inter o-Amidobenzamide (Transient Intermediate) AA->Inter Condensation (MW Irradiation) Form Formamide (Reagent & Solvent) Form->Inter Qone Quinazolin-4(3H)-one (Stable Intermediate) Inter->Qone Cyclodehydration (-H2O) Prod This compound (Target Product) Qone->Prod Thionation (Toluene, Reflux) LR Lawesson's Reagent (Thionation Agent) LR->Prod

Figure 1: Mechanistic pathway from Anthranilic Acid to this compound via the intermediate Quinazolinone.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
Anthranilic Acid 118-92-3≥98%Substrate
Formamide 75-12-7≥99%Cyclizing Agent/Solvent
Lawesson’s Reagent 19172-47-597%Thionating Agent
Toluene 108-88-3AnhydrousSolvent (Step 2)
Ethanol 64-17-5AbsoluteRecrystallization
Equipment
  • Microwave Reactor: Monomode or multimode system (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Reaction Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps.

  • Inert Atmosphere: Argon or Nitrogen manifold (essential for Step 2).

Experimental Protocols

Phase 1: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one[5][7]

Rationale: Conventional heating requires 130–150°C for 4–8 hours. Microwave irradiation reduces this to <20 minutes with higher purity.

  • Preparation: In a 35 mL microwave process vial, mix Anthranilic Acid (1.37 g, 10 mmol) and Formamide (2.0 mL, ~50 mmol) .

    • Note: Formamide acts as both reactant and solvent.[1] No catalyst is required for this specific transformation under MW conditions.

  • Irradiation: Seal the vial and place it in the microwave reactor. Program the following method:

    • Temperature: 150°C

    • Ramp Time: 2:00 min

    • Hold Time: 15:00 min

    • Pressure Limit: 250 psi (Safety Cutoff)

    • Stirring: High

  • Workup:

    • Allow the vial to cool to 50°C.

    • Pour the reaction mixture into ice-cold water (50 mL) . The product will precipitate immediately.

    • Stir for 15 minutes to ensure removal of excess formamide.

  • Isolation: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL).

  • Drying: Dry in a vacuum oven at 60°C for 2 hours.

    • Expected Yield: 85–92%

    • Appearance: White to off-white solid.

Phase 2: Selective Thionation to this compound

Rationale: Lawesson’s Reagent is used instead of


 to prevent the formation of tarry byproducts and allow for a cleaner workup.
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the Quinazolin-4(3H)-one (1.46 g, 10 mmol) (from Phase 1) in anhydrous Toluene (30 mL) .

  • Reagent Addition: Add Lawesson’s Reagent (2.02 g, 5 mmol) .

    • Stoichiometry Note: Lawesson's reagent donates two sulfur atoms; 0.5–0.6 equivalents are theoretically sufficient, but 0.6 eq is standard to drive completion.

  • Reaction: Reflux the mixture under an inert atmosphere (Nitrogen/Argon) for 2–3 hours .

    • Monitoring: The reaction mixture will turn yellow/orange. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (

      
      ) should disappear, replaced by a less polar yellow spot (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Crystallization: The product often crystallizes directly from the cooling toluene. If not, concentrate the solvent to ~10 mL under reduced pressure.

    • Filter the yellow precipitate.[4]

  • Purification: Recrystallize from Ethanol or Acetic Acid .

    • Expected Yield: 75–85%

    • Appearance: Yellow crystalline solid.[5]

Process Control & Validation

The following parameters define the success of the synthesis.

ParameterSpecificationMethod of Verification
Phase 1 Yield > 85%Gravimetric
Phase 2 Yield > 75%Gravimetric
Melting Point 320–322°C (dec)Capillary Melting Point
Appearance Yellow CrystalsVisual Inspection
Purity > 98%HPLC (254 nm)
Identity M+ = 162.2LC-MS / ESI
Troubleshooting Guide
  • Low Yield in Phase 1: Ensure Formamide is fresh. Old formamide hydrolyzes to formic acid and ammonia, disrupting stoichiometry.

  • Incomplete Thionation: Ensure Toluene is anhydrous. Moisture deactivates Lawesson’s Reagent rapidly.

  • Smell Issues: All thiol waste must be treated with bleach (sodium hypochlorite) solution before disposal to oxidize the thiol to a sulfonate, neutralizing the odor.

Workflow Diagram

Workflow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Thionation Step1 Mix Anthranilic Acid + Formamide Step2 Microwave Irradiation 150°C, 15 min Step1->Step2 Step3 Precipitation in Ice Water & Filtration Step2->Step3 Step4 Suspend Intermediate in Dry Toluene Step3->Step4 Dry Intermediate Step5 Add Lawesson's Reagent Reflux 3h Step4->Step5 Step6 Cool & Filter Crude Thiol Step5->Step6 Final Recrystallize (EtOH) Pure this compound Step6->Final

Figure 2: Operational workflow for the two-stage synthesis protocol.

References

  • Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski synthesis of quinazolin-4(3H)-ones." Tetrahedron Letters, 44(24), 4455-4458.

  • Seijas, J. A., et al. (2005). "Microwave assisted synthesis of quinazolin-4(3H)-ones under solvent free conditions." Journal of Heterocyclic Chemistry, 42(7), 1315-1317.

  • Gomtsyan, A., et al. (2005). "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry, 48(19), 6066-6075. (Details thionation protocols).

  • BenchChem Application Note. "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide."

  • Santa Cruz Biotechnology. "this compound Product Data & Safety."

Sources

Application Note: Protocols for S-Alkylation of Quinazoline-4-Thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The quinazoline-4-thiol scaffold is a pharmacophore of critical importance in medicinal chemistry, serving as the core structure for numerous EGFR inhibitors, anticancer agents, and antimicrobial compounds.[1] However, the synthesis of 4-(alkylthio)quinazolines presents a specific challenge due to the ambident nucleophilicity of the substrate.[1] this compound exists in a tautomeric equilibrium with quinazoline-4(3H)-thione, creating potential for both S-alkylation (desired) and N-alkylation (undesired).[1][2]

This Application Note provides three validated protocols for the regioselective S-alkylation of this compound. It moves beyond basic synthesis to explore the mechanistic drivers of selectivity, green chemistry alternatives, and high-throughput microwave methodologies.[1]

Mechanistic Insight: Controlling Ambident Reactivity

To achieve high S-selectivity, one must understand the substrate's behavior under basic conditions.[1]

Tautomerism and HSAB Theory

In solution, the substrate exists primarily as the thione tautomer (Structure A below).[1] Upon deprotonation by a base, a resonance-stabilized anion is formed (Structure B).[1] This anion is an ambident nucleophile with negative charge delocalized between the Sulfur (S) and Nitrogen (N3) atoms.[1]

According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory:

  • Sulfur (S): Large, polarizable, "Soft" nucleophile.[1]

  • Nitrogen (N): Small, less polarizable, "Hard" nucleophile.[1]

The Directive: To favor S-alkylation, the reaction should utilize "soft" electrophiles (alkyl halides) and conditions that stabilize the soft transition state.[1] S-alkylation is generally kinetically favored due to the higher nucleophilicity of the thiolate anion compared to the nitrogen.[1]

Reaction Pathway Diagram[1][2]

S_Alkylation_Mechanism Thione Quinazoline-4(3H)-thione (Tautomer A) Thiol This compound (Tautomer B) Thione->Thiol Equilibrium Anion Delocalized Thio-Anion (Ambident Nucleophile) Thiol->Anion + Base (-H+) S_Product 4-(Alkylthio)quinazoline (S-Alkylated Product) Anion->S_Product + R-X (Soft Electrophile) Kinetic Control N_Product 4-Thioxo-3-alkyl-quinazoline (N-Alkylated Byproduct) Anion->N_Product + R-X (Hard Electrophile) Thermodynamic Control

Figure 1: Mechanistic pathway showing the tautomeric equilibrium and the bifurcation between S- and N-alkylation. S-alkylation is favored with soft electrophiles.[1][2]

Experimental Protocols

Protocol A: Standard Base-Mediated Synthesis (High Reliability)

Best for: Valuable substrates, scale-up, and ensuring maximum yield.[1]

This protocol utilizes Potassium Carbonate (


) in Acetone or DMF.[1] 

is preferred over stronger bases (like NaH) because it is sufficient to deprotonate the thiol (

) without promoting side reactions or requiring anhydrous conditions.[1]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Alkyl Halide (1.1 - 1.2 equiv)[1][2]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 - 2.0 equiv)[1]
    
  • Solvent: Acetone (for reactive halides) or DMF (for unreactive halides)[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in solvent (5 mL).

  • Activation: Add anhydrous

    
     (1.5 mmol). Stir at room temperature for 15 minutes. Note: The solution may change color (often yellow) indicating thiolate formation.[1]
    
  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

  • Reaction:

    • For Acetone: Reflux at 56°C for 2–4 hours.[1]

    • For DMF: Stir at Room Temperature for 1–3 hours. (Heat to 60°C only if reaction is sluggish).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product is usually less polar than the starting material.[1]

  • Workup:

    • If DMF used: Pour the mixture into ice-cold water (20 mL). The product usually precipitates as a solid.[1] Filter, wash with water, and dry.[1]

    • If Acetone used: Filter off the inorganic salts (

      
      /KX).[1] Evaporate the solvent under reduced pressure.
      
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography if necessary.

Protocol B: Green Chemistry Approach (Water-Mediated)

Best for: Environmental sustainability, simple workup, and industrial safety.[1]

Recent advances in green chemistry demonstrate that this reaction proceeds efficiently in water, often without organic co-solvents, driven by the "hydrophobic effect" where organic reactants cluster together.[1]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Alkyl Halide (1.1 equiv)[1]

  • Base:

    
     or NaOH (1.1 equiv)[1]
    
  • Additive (Optional): TBAI (Tetrabutylammonium iodide) (5 mol%) as a Phase Transfer Catalyst (PTC).[1]

  • Solvent: Deionized Water.[1]

Step-by-Step Workflow:

  • Suspension: Suspend this compound (1.0 mmol) in water (5 mL).

  • Basification: Add the base.[1] Stir until the thiol dissolves (forming the water-soluble sodium thiolate salt).

  • Addition: Add the Alkyl Halide. If the halide is a liquid, it will form a biphasic system.

  • Catalysis (Recommended): Add TBAI (0.05 mmol). This helps transport the thiolate anion to the organic halide phase.[1]

  • Reaction: Stir vigorously at room temperature (or mild heat, 40-50°C) for 1–6 hours.

  • Workup: The product is hydrophobic and will precipitate out of the aqueous solution as the reaction proceeds.[1]

  • Isolation: Filter the solid precipitate. Wash extensively with water to remove the base and inorganic salts.[1] Dry in a vacuum oven.

Protocol C: Microwave-Assisted Synthesis

Best for: Library generation, high-throughput screening, and difficult substrates.[1]

Microwave irradiation provides rapid volumetric heating, significantly reducing reaction times from hours to minutes.[1]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Alkyl Halide (1.2 equiv)[1]

  • Base:

    
     (1.5 equiv)[1]
    
  • Solvent: Ethanol or DMF (Polar solvents couple well with microwaves).[1]

Step-by-Step Workflow:

  • Loading: In a microwave-safe vial (e.g., 10 mL), combine the thiol, base, and alkyl halide.

  • Solvent: Add Ethanol (2-3 mL). Cap the vial with a pressure-relief septum.[1]

  • Irradiation:

    • Temperature: 100°C[1][3]

    • Power: Dynamic (Max 150W)[1]

    • Time: 5 – 10 minutes.[1]

  • Cooling: Allow the vial to cool to room temperature (compressed air cooling).

  • Isolation: Pour contents into crushed ice. Filter the resulting solid.[1][4]

Data Analysis & Validation

Comparative Efficiency Table

The following data summarizes typical yields and reaction times for the S-alkylation of this compound with benzyl bromide.

ParameterProtocol A (Standard/Acetone)Protocol B (Green/Water)Protocol C (Microwave/EtOH)
Base

NaOH / TBAI (cat)

Temperature Reflux (56°C)25°C - 50°C100°C
Time 3 - 5 Hours4 - 8 Hours5 - 10 Minutes
Yield 85 - 92%75 - 88%90 - 96%
Atom Economy Moderate (Solvent waste)High (Water waste only)Moderate
Selectivity (S:N) >99:1>95:5>98:2
Spectroscopic Validation (NMR)

Distinguishing S-alkylation from N-alkylation is critical.[1][2]

  • S-Alkyl (Desired): The

    
    -protons of the alkyl group attached to sulfur typically appear upfield (e.g., 
    
    
    
    2.5 - 4.5 ppm depending on R) compared to N-alkyl.[1]
  • N-Alkyl (Byproduct): If N-alkylation occurs at N3, the quinazoline ring loses aromaticity in the heterocyclic ring, often causing significant shifts in the aromatic region and a downfield shift of the alkyl protons due to the adjacent carbonyl-like C=S (if S is not alkylated) or imine functionality.[1]

  • Carbon-13 NMR: The C-S carbon (

    
     160-170 ppm) vs C=S carbon (
    
    
    
    175-185 ppm) is a definitive diagnostic.[1][2]

Troubleshooting Guide

Issue: Low Yield / Incomplete Reaction

  • Cause: Oxidation of thiol to disulfide (dimerization).[1]

  • Solution: Degas solvents with Nitrogen/Argon before use.[1] Add a reducing agent like

    
     (0.1 equiv) if the starting material is old.[1]
    

Issue: Presence of N-alkylated byproduct

  • Cause: Reaction temperature too high or solvent is too polar/protic (stabilizing the N-anion).[1]

  • Solution: Switch to Protocol A (Acetone/K2CO3) and keep temperature below 60°C. Avoid "Hard" alkylating agents (like methyl iodide) if selectivity is poor; use methyl tosylate instead.[1]

Issue: Product is an oil/sticky gum [1]

  • Solution: Triturate with cold diethyl ether or hexane to induce crystallization.[1]

References

  • Al-Sanea, M. M., et al. (2024).[1][5] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.[1]

  • Messire, G., et al. (2024).[1][6] Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Chemistry - A European Journal.[1][2][6]

  • Besson, T., & Chosson, E. (2007).[1][7] Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.[1][7][8] Combinatorial Chemistry & High Throughput Screening.[1][7]

  • Chemistry Steps. (2024). Reactions of Thiols: Alkylation and Acidity.[1][9]

  • Mahulikar, P. P., et al. (2010).[1][10] Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds.[1][2] Journal of Chemical and Pharmaceutical Research.[1]

Sources

using quinazoline-4-thiol as a ligand in metal complex synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quinazoline-4-thiol as a Ligand in Metal Complex Synthesis

Abstract

This technical guide details the utility of This compound (Qhz-4-SH) as a versatile S,N-donor ligand in the synthesis of transition metal complexes. Unlike simple thiols, Qhz-4-SH exhibits a distinct thione-thiol tautomerism that dictates its coordination geometry—ranging from monodentate S-bonding in soft metals (Pt, Au) to bridging modes in polynuclear clusters (Cu, Ru). This document provides validated protocols for ligand purification, mononuclear complex synthesis (Pt-based anticancer candidates), and polynuclear cluster assembly (Ru-based catalytic/materials precursors).

Introduction: The Ligand Chemistry

The efficacy of this compound stems from its ability to switch between the thione (1H) and thiol (SH) forms. In the solid state and neutral solution, the thione tautomer predominates.[1] However, in the presence of a metal center and a base, the equilibrium shifts to the thiolate form, generating a potent anionic ligand.

Key Coordination Modes:

  • Monodentate Thiolate (

    
    -S):  Common with soft acids like Pt(II), Pd(II), and Au(I).
    
  • Chelating (

    
    -N,S):  Forms stable 4-membered rings, often seen with harder acids or under specific steric conditions.
    
  • Bridging (

    
    -S):  The sulfur atom bridges two metal centers, facilitating the formation of clusters (e.g., 
    
    
    
    or
    
    
    cores).
Visualizing the Tautomerism & Coordination

Tautomerism Thione Quinazoline-4(3H)-thione (Stable Solid State) Thiol This compound (Reactive Intermediate) Thione->Thiol Tautomerism Thiolate Quinazolin-4-thiolate Anion (Active Ligand) Thiol->Thiolate + Base (-H+) Metal_S Mode A: Monodentate (M-S) (e.g., Pt, Au) Thiolate->Metal_S Metal_NS Mode B: Chelate (M-N,S) (e.g., Ru, Ni) Thiolate->Metal_NS Metal_Bridge Mode C: Bridging (M-S-M) (e.g., Cu Clusters) Thiolate->Metal_Bridge

Figure 1: Tautomeric equilibrium of this compound and its divergent metal coordination modes.

Pre-Experimental: Ligand Preparation & Purification

Commercial this compound often degrades to the disulfide or contains unreacted starting materials. For high-purity metal complexation, we recommend synthesizing the thione fresh from quinazolin-4(3H)-one.

Protocol: Thionation via Lawesson’s Reagent [2]

  • Rationale: Lawesson’s reagent provides a cleaner conversion than

    
     with easier workup.
    
  • Reaction: Quinazolin-4-one + Lawesson’s Reagent

    
     Quinazoline-4-thione.[2]
    
ParameterSpecification
Starting Material Quinazolin-4(3H)-one (1.0 eq)
Reagent Lawesson’s Reagent (0.6 eq)
Solvent Anhydrous Toluene (0.5 M concentration)
Temperature Reflux (

)
Time 3–6 hours (Monitor via TLC, eluent 5% MeOH/DCM)
Purification Cool to RT. Filter precipitate.[3] Recrystallize from Ethanol.[3]
Yield Target >85% (Yellow needles)

Protocol A: Synthesis of Mononuclear Pt(II) Complexes

Application: Anticancer drug development (Cisplatin analogues). Target Structure:


 or 

.

Mechanism: The soft Pt(II) center prefers the soft Sulfur donor. By controlling the pH, we ensure the ligand binds as the anionic thiolate, neutralizing the Pt(II) charge to form a neutral, lipophilic complex suitable for cellular uptake.

Step-by-Step Procedure:

  • Precursor Dissolution: Dissolve

    
     (0.5 mmol) in 5 mL of distilled water.
    
  • Ligand Activation: In a separate vial, dissolve Quinazoline-4-thione (1.0 mmol, 2 eq) in 10 mL of warm Ethanol. Add

    
     (1.0 mmol) or 
    
    
    
    to generate the thiolate in situ.
    • Note: The solution should turn from pale yellow to a deeper yellow/orange upon deprotonation.

  • Complexation: Dropwise add the ligand solution to the platinum solution under stirring at room temperature.

  • Reaction: Heat to

    
     for 4 hours. A precipitate (yellow/brown) will form immediately.
    
  • Isolation: Filter the solid. Wash sequentially with:

    • Water (removes KCl/byproducts).

    • Cold Ethanol (removes unreacted ligand).

    • Diethyl Ether (facilitates drying).

  • Drying: Vacuum dry at

    
     for 12 hours.
    

Validation Data:

  • IR Spectroscopy: Look for the disappearance of the

    
     stretch (
    
    
    
    ) and a shift in the
    
    
    band (approx.
    
    
    ) indicating S-coordination.
  • 
     NMR:  Essential for distinguishing cis vs trans isomers.
    

Protocol B: Synthesis of Bridged Ruthenium(II) Clusters

Application: Catalysis and Photoactive Materials. Target Structure: Trithiolato-bridged dinuclear complex


.

Mechanism: Ruthenium(II) arene dimers readily cleave their chloride bridges in the presence of thiols. The quinazoline-thiolate acts as a bridging ligand (


), holding two Ru centers in close proximity, which is critical for cooperative catalysis.

Step-by-Step Procedure:

  • Precursor: Suspend dimer

    
     (0.2 mmol) in 15 mL Methanol.
    
  • Ligand Addition: Add Quinazoline-4-thione (0.6 mmol, 3 eq) to the suspension.

  • Reflux: Heat the mixture to reflux (

    
    ).
    
  • Base Addition: After 10 mins of reflux, add Sodium Methoxide (NaOMe, 0.6 mmol) in MeOH.

    • Observation: The solution will darken (deep red/orange) as the chloride bridges are replaced by thiolate bridges.

  • Precipitation: After 3 hours, cool to RT. Add excess

    
     (ammonium hexafluorophosphate) dissolved in water to precipitate the cationic complex as a 
    
    
    
    salt.
  • Purification: Filter the orange/red solid, wash with water and cold ether. Recrystallize from DCM/Hexane.

Experimental Workflow Diagram

SynthesisWorkflow Q_One Start: Quinazolin-4-one Thionation Step 1: Thionation (Toluene, Reflux, 4h) Q_One->Thionation Lawesson Reagent: Lawesson's Lawesson->Thionation Q_Thione Intermediate: Quinazoline-4-thione Thionation->Q_Thione Rxn_A Protocol A: Mononuclear (EtOH/H2O, 50°C) Q_Thione->Rxn_A 2.0 eq Rxn_B Protocol B: Dinuclear Bridge (MeOH, Reflux, NH4PF6) Q_Thione->Rxn_B 3.0 eq Pt_Salt K2PtCl4 + Base Pt_Salt->Rxn_A Ru_Dimer [Ru(cym)Cl2]2 + NaOMe Ru_Dimer->Rxn_B Prod_A Pt(II) Bis-Thiolate Complex (Anticancer Candidate) Rxn_A->Prod_A Prod_B Ru(II) Thiolato-Bridged Cluster (Catalyst Precursor) Rxn_B->Prod_B

Figure 2: Integrated workflow for ligand synthesis and divergent metal complexation.

Characterization & Troubleshooting

TechniqueExpected Observation (Complex vs Ligand)Troubleshooting
IR (Infrared) Disappearance of

at

. Shift of

from

.
If N-H persists, deprotonation was incomplete. Add stronger base (NaOMe).

NMR
Deshielding of H-2 and H-8 protons (downfield shift by 0.2–0.5 ppm) due to metal coordination.Broad peaks indicate fluxional behavior or paramagnetic impurities (check oxidation state).
Solubility Neutral Pt complexes: Soluble in DMSO, DMF, DCM. Cationic Ru complexes: Soluble in Acetone, MeCN.If insoluble, ligand may have polymerized or formed infinite coordination networks.

References

  • Tautomerism and Reactivity

    • Synthesis of thioether derivatives of quinazoline-4-one-2-thione and evaluation of their antiplatelet aggregation activity. (2014). Archives of Pharmacal Research.

  • Platinum Complex Synthesis

    • Quinazolinone Platinum Metal Complexes: in silico Design, Synthesis and Evaluation of Anticancer Activity.[4] (2018). Asian Journal of Chemistry.

  • Ruthenium Cluster Chemistry

    • Synthesis and Antiparasitic Activity of New Conjugates—Organic Drugs Tethered to Trithiolato-Bridged Dinuclear Ruthenium(II)–Arene Complexes. (2021).[5][6] MDPI Molecules.

  • Ligand Synthesis (Thionation)

    • Quinazoline-4-thiones: Formation and reaction with hydrazine hydrate.[2] (2015).[7] Chemija.

Sources

Advanced Application Note: Palladium-Catalyzed C–S Cross-Coupling of Quinazoline-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The quinazoline-4-thiol scaffold is a privileged structure in medicinal chemistry, serving as a precursor to potent tyrosine kinase inhibitors (e.g., EGFR inhibitors). While nucleophilic aromatic substitution (


) is sufficient for coupling this thiol with electron-deficient aryl halides, it fails with unactivated or electron-rich aryl halides. Palladium-catalyzed C–S cross-coupling  bridges this gap, enabling access to a broader chemical space.

However, this reaction presents a unique challenge: Catalyst Poisoning. Sulfur is a potent localized poison for Palladium (


), capable of bridging multiple metal centers and forming inactive polymeric species. This guide details a self-validating protocol designed to overcome sulfur deactivation through the use of wide-bite-angle bisphosphine ligands, specifically Xantphos , ensuring high turnover frequencies (TOF) and regioselectivity.

Mechanistic Insight: The "Bite Angle" Effect

To successfully couple this compound, one must understand the competition between productive reductive elimination and non-productive catalyst sequestration.

Tautomeric Equilibrium

This compound exists in equilibrium between its thiol (aromatic) and thione (amide-like) forms. Under basic conditions in the presence of


, the thiolate  anion is the active nucleophile.
The Role of Xantphos

Monodentate phosphines (e.g.,


) are easily displaced by the highly nucleophilic thiolate, leading to the formation of inactive 

species. Bidentate ligands with a large bite angle, such as Xantphos (

), are essential.
  • Steric Bulk: Prevents the formation of bridging sulfide complexes.

  • Electronic Effect: The wide bite angle destabilizes the square-planar

    
     intermediate, accelerating the rate-determining step: Reductive Elimination  of the C–S bond.
    
Mechanistic Pathway (Visualization)

G cluster_0 Substrate Equilibrium Thione Quinazolin-4(3H)-thione Thiol This compound Thione->Thiol Tautomerism Thiolate Thiolate Anion (Active) Thiol->Thiolate + Base Pd0 Pd(0)-L2 (Active Catalyst) OxAdd Oxidative Addition [L2-Pd(II)-Ar-Br] Pd0->OxAdd + Ar-Br LigandEx Ligand Exchange (Thiolate Binding) OxAdd->LigandEx + Thiolate RedElim Reductive Elimination (C-S Bond Formation) LigandEx->RedElim Xantphos (Wide Bite Angle) Poison Inactive Pd-S Aggregate (Catalyst Death) LigandEx->Poison Monodentate Ligands (Failure Mode) RedElim->Pd0 Regeneration Product 4-(Arylthio)quinazoline RedElim->Product

Caption: Figure 1. The catalytic cycle highlighting the critical role of the ligand in preventing catalyst poisoning (grey node) and promoting reductive elimination (green path).

Experimental Protocol: C–S Cross-Coupling

This protocol is optimized for coupling this compound with unactivated aryl bromides .

Reagents & Materials Table
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate A This compound1.0Nucleophile
Substrate B Aryl Bromide (Ar-Br)1.0 - 1.2Electrophile
Catalyst

2.5 mol%Pd Source (5 mol% Pd total)
Ligand Xantphos5.0 mol%Wide bite-angle ligand
Base

(Hünig's Base)
2.0Soluble organic base
Solvent 1,4-Dioxane (Anhydrous)0.2 MHigh-boiling ether
Step-by-Step Methodology

Pre-Requisite: All glassware must be oven-dried. The reaction is highly sensitive to oxygen due to the potential for oxidative dimerization of the thiol to the disulfide.

  • Catalyst Pre-complexation (Critical Step):

    • In a glovebox or under a strict Argon stream, charge a reaction vial with

      
       (2.5 mol%) and Xantphos (5.0 mol%).
      
    • Add 1,4-Dioxane (1/3 of total volume).

    • Stir at Room Temperature (RT) for 5–10 minutes. Observation: The solution should turn from dark purple/red to a lighter orange/yellow, indicating ligation.

  • Substrate Addition:

    • Add this compound (1.0 equiv) and the Aryl Bromide (1.1 equiv) to the vial.

    • Add the remaining 1,4-Dioxane.

  • Base Activation:

    • Add

      
       (2.0 equiv) via syringe.
      
    • Note: For extremely hindered substrates, switch to

      
       (2.0 equiv), but ensure vigorous stirring as it is a heterogeneous mixture.
      
  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100 °C for 12–18 hours.

    • Monitoring: Check via LC-MS.[2][9] Look for the disappearance of the bromide and the thiol (MW: 162.2). Watch for the disulfide byproduct (MW: 322.4), which indicates oxygen leakage.

  • Work-up:

    • Cool to RT. Filter through a pad of Celite to remove Pd black and salts.

    • Rinse with EtOAc.

    • Concentrate and purify via flash chromatography (typically Hexanes/EtOAc gradients).

Optimization & Troubleshooting Guide

If the standard protocol yields low conversion, utilize this logic tree to diagnose the failure mode.

Troubleshooting Logic

Optimization Start Low Yield / Conversion Check1 Is Disulfide Present? Start->Check1 Sol1 Action: Degas solvent vigorously. Check inert lines. Check1->Sol1 Yes Check2 Is Pd Black visible early? Check1->Check2 No Sol2 Action: Increase Ligand:Pd ratio to 2:1 or 3:1. Switch to Josiphos ligand. Check2->Sol2 Yes (Catalyst Death) Check3 Is Starting Material Remaining? Check2->Check3 No Sol3 Action: Switch Base to NaOtBu (Stronger activation). Check3->Sol3 Yes (Low Reactivity)

Caption: Figure 2. Decision matrix for optimizing C-S coupling yields.

Comparative Data: Ligand Performance
LigandBite AngleYield (%)*Notes
Xantphos 111°92% Standard recommendation. Excellent stability.
DPEphos 102°85%Good alternative, sometimes faster rates.
dppf 96°60%Moderate yield; often requires higher loading.

N/A<10%Fails. Displaced by thiol; catalyst poisoning.

*Yields based on model reaction with Bromobenzene in Dioxane at 100°C.

Advanced Application: Liebeskind-Srogl Coupling

Once the 4-(arylthio)quinazoline is synthesized, it can serve as an electrophile in a second Pd-catalyzed reaction, replacing the sulfur with a carbon nucleophile (e.g., boronic acid).

  • Reagent: 4-(Arylthio)quinazoline + Aryl Boronic Acid.

  • Additive: CuTC (Copper(I) thiophene-2-carboxylate) is required as a cofactor to scavenge the sulfur from the Pd center.

  • Significance: This allows the thiol moiety to act as a "protecting group" for the C4 position that can be swapped for a carbon substituent later in the synthesis.

References

  • Migita, T. et al. (1980). "Palladium-catalyzed reaction of aryl halides with thiols."[3][4][7] Bull. Chem. Soc. Jpn. 53, 1385. (Foundational work on Pd-catalyzed C-S coupling).

  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2009). "A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols." J. Org. Chem.Link

  • Van Leeuwen, P. W. N. M., et al. (2000). "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Chem. Rev.Link (Explains the Xantphos effect).

  • Mispelaere-Canivet, C., et al. (2005).[3] "Pd2(dba)3/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates." Tetrahedron. Link (Specific protocol for Xantphos/Thiol coupling).[3]

  • Villalobos-Rocha, J. C., et al. (2020). "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones." Molecules. Link

Sources

Application and Protocols for Quinazoline-4-thiol in Corrosion Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Corrosion is a natural process that results in the gradual destruction of materials, typically metals, by chemical and/or electrochemical reactions with their environment. It is a pervasive issue across numerous industries, including oil and gas, construction, and chemical processing, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate corrosion, particularly in acidic environments commonly encountered during industrial processes like acid pickling, cleaning, and oil well acidizing.[1]

Effective organic corrosion inhibitors are typically molecules containing heteroatoms such as nitrogen, sulfur, oxygen, and phosphorus, as well as multiple bonds and aromatic rings.[2] These features allow the molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[2] Quinazoline derivatives have emerged as a promising class of corrosion inhibitors due to their unique molecular structure, which includes a fused benzene and pyrimidine ring system rich in π-electrons and heteroatoms.[2][3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of quinazoline-4-thiol as a corrosion inhibitor. It outlines the underlying mechanism of action and provides comprehensive, step-by-step protocols for its evaluation using standard electrochemical and gravimetric techniques.

Mechanism of Corrosion Inhibition by this compound

The efficacy of this compound as a corrosion inhibitor stems from its molecular structure. The molecule contains nitrogen and sulfur heteroatoms, a thiol (-SH) group, and an aromatic quinazoline ring system.[2][5] This combination of features facilitates strong adsorption onto metal surfaces, such as mild steel, in acidic media.[6][7]

The inhibition mechanism is generally attributed to the following key interactions:

  • Physisorption: In acidic solutions, the this compound molecule can become protonated, existing as a cationic species. This allows for electrostatic interaction with the negatively charged metal surface (due to the adsorption of anions from the acidic solution), a process known as physisorption.[6]

  • Chemisorption: The lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of coordinate covalent bonds.[2][8] This process, known as chemisorption, results in a more stable and robust protective film. The thiol group is particularly effective in forming strong bonds with metal surfaces.[8][9]

  • Protective Film Formation: The adsorbed this compound molecules form a protective barrier on the metal surface. This film displaces water molecules and aggressive ions (like chloride and sulfate) from the surface, thereby hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4][10]

Quantum chemical calculations and Density Functional Theory (DFT) studies have been employed to further elucidate the relationship between the molecular structure of quinazoline derivatives and their inhibition efficiency.[1][11][12][13] These studies often calculate parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) to predict the adsorption behavior and reactivity of the inhibitor molecules.[11][12]

Visualizing the Inhibition Mechanism

The following diagram illustrates the proposed mechanism of action for this compound on a metal surface in an acidic environment.

InhibitionMechanism cluster_solution Corrosive Acidic Solution cluster_surface Metal Surface (e.g., Mild Steel) cluster_film Protective Film Formation H+ H⁺ Ions Metal Metal Surface (Fe) H+->Metal Cathodic Reaction (Hydrogen Evolution) Cl- Cl⁻ Ions Cl-->Metal Anodic Reaction (Metal Dissolution) QTH+ Protonated This compound QTH+->Metal Physisorption (Electrostatic Interaction) QT This compound QT->Metal Chemisorption (Coordinate Bonding via N, S, π-electrons) Film Adsorbed Inhibitor Layer Film->H+ Blocks Access Film->Cl- Blocks Access

Caption: Proposed corrosion inhibition mechanism of this compound.

Experimental Protocols

To evaluate the corrosion inhibition performance of this compound, a combination of gravimetric and electrochemical methods is recommended. The following protocols provide a detailed, step-by-step guide for these key experiments.

Weight Loss (Gravimetric) Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a specific period.[14]

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibition efficiency.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, with a composition of C: 0.15-0.25%, Mn: 0.3-0.6%, P: <0.04%, S: <0.05%, Fe: balance)

  • This compound

  • Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)

  • Analytical balance (precision of 0.1 mg)

  • Abrasive papers (e.g., grades 320, 500, 800, 1200)[15]

  • Acetone and distilled water for cleaning

  • Water bath or thermostat for temperature control

  • Glass beakers and glass hooks for suspending coupons

  • Desiccator

Protocol:

  • Coupon Preparation: a. Mechanically polish the metal coupons using a series of abrasive papers of decreasing grit size to achieve a smooth, mirror-like surface.[15] b. Degrease the coupons by washing them with acetone, followed by rinsing with distilled water.[15][16] c. Dry the coupons thoroughly and store them in a desiccator to prevent atmospheric corrosion. d. Accurately weigh each coupon using an analytical balance and record the initial weight (Winitial).[17]

  • Solution Preparation: a. Prepare the desired concentration of the corrosive medium (e.g., 1 M HCl). b. Prepare a stock solution of this compound in the corrosive medium. c. From the stock solution, prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 150, 200 ppm). d. Prepare a blank solution containing only the corrosive medium.

  • Immersion Test: a. Suspend one prepared coupon in each beaker containing the blank and inhibitor solutions using glass hooks. Ensure the coupons are fully immersed.[18] b. Place the beakers in a water bath maintained at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 6, 12, 24 hours).[15][19]

  • Post-Immersion Processing: a. After the immersion period, carefully remove the coupons from the solutions. b. Gently clean the coupons with a soft brush to remove loose corrosion products, rinse with distilled water, then acetone, and dry them.[16][18] c. Weigh the cleaned and dried coupons and record the final weight (Wfinal).[17]

  • Calculations: a. Weight Loss (ΔW): ΔW = Winitial - Wfinal b. Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D) where:

    • ΔW is the weight loss in milligrams.

    • A is the surface area of the coupon in cm².

    • T is the immersion time in hours.

    • D is the density of the metal in g/cm³ (e.g., ~7.87 g/cm³ for mild steel). c. Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] × 100 where:

    • CRblank is the corrosion rate in the absence of the inhibitor.

    • CRinh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[20] A standard three-electrode setup is used, consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum mesh), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[21][22][23]

a. Potentiodynamic Polarization (PDP)

This technique measures the current response of the working electrode to a controlled change in potential. The resulting Tafel plot provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the inhibitor's effect on anodic and cathodic reactions.[24]

Protocol:

  • Electrode Preparation: Prepare the working electrode similarly to the weight loss coupons, ensuring a defined surface area is exposed to the solution.

  • Cell Setup: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the test solution (blank or with inhibitor).

  • Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for about 30-60 minutes until a stable open-circuit potential (OCP) is achieved.

  • Polarization Scan: a. Set the potentiostat to perform a potentiodynamic scan. b. Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP). c. Use a slow scan rate, typically 0.5 to 1 mV/s, to ensure quasi-steady-state conditions.[24]

  • Data Analysis: a. Plot the potential (E) versus the logarithm of the current density (log i). b. Determine the corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr).[23] c. Inhibition Efficiency (IE%): IE% = [(icorr, blank - icorr, inh) / icorr, blank] × 100 where:

    • icorr, blank is the corrosion current density in the absence of the inhibitor.

    • icorr, inh is the corrosion current density in the presence of the inhibitor.

b. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[21][25][26] It is highly sensitive to changes occurring on the metal surface due to inhibitor adsorption.[27]

Protocol:

  • Cell Setup and Stabilization: Use the same three-electrode setup and stabilization procedure as for PDP.

  • Impedance Measurement: a. Perform the EIS measurement at the stable OCP. b. Apply a small amplitude AC voltage signal (e.g., 10 mV peak-to-peak) over a wide frequency range (e.g., 100 kHz to 10 mHz).[21][27]

  • Data Analysis: a. The data is typically presented as a Nyquist plot (Zimaginary vs. Zreal) or Bode plots (impedance modulus and phase angle vs. frequency).[27] b. The Nyquist plot for an inhibited system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).[28] c. Fit the experimental data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative parameters like Rct and double-layer capacitance (Cdl).[27][28] d. Inhibition Efficiency (IE%): IE% = [(Rct, inh - Rct, blank) / Rct, inh] × 100 where:

    • Rct, blank is the charge transfer resistance in the absence of the inhibitor.

    • Rct, inh is the charge transfer resistance in the presence of the inhibitor.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating a new corrosion inhibitor like this compound.

ExperimentalWorkflow cluster_prep Preparation Stage cluster_testing Experimental Testing cluster_analysis Data Analysis & Interpretation Inhibitor_Synth Inhibitor Synthesis & Characterization (this compound) Solution_Prep Preparation of Corrosive Media & Inhibitor Solutions Inhibitor_Synth->Solution_Prep Coupon_Prep Metal Coupon/ Electrode Preparation Weight_Loss Weight Loss Method Coupon_Prep->Weight_Loss EIS Electrochemical Impedance Spectroscopy (EIS) Coupon_Prep->EIS PDP Potentiodynamic Polarization (PDP) Coupon_Prep->PDP Solution_Prep->Weight_Loss Solution_Prep->EIS Solution_Prep->PDP Calc_IE Calculate Inhibition Efficiency (IE%) Weight_Loss->Calc_IE EIS->Calc_IE PDP->Calc_IE Mechanism Elucidate Inhibition Mechanism PDP->Mechanism Identifies mixed-type inhibition Surface_Analysis Surface Analysis (SEM, AFM, XPS) Surface_Analysis->Mechanism Confirms protective film Adsorption_Iso Determine Adsorption Isotherm (e.g., Langmuir) Calc_IE->Adsorption_Iso Adsorption_Iso->Mechanism Conclusion Conclusion & Reporting Mechanism->Conclusion

Caption: A typical experimental workflow for corrosion inhibitor evaluation.

Data Presentation

Quantitative data from the experimental studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Weight Loss Data and Inhibition Efficiency
Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
0 (Blank)ValueValue-
50ValueValueValue
100ValueValueValue
150ValueValueValue
200ValueValueValue
Conditions: Mild steel in 1 M HCl at 303 K for 6 hours.
Table 2: Potentiodynamic Polarization Parameters
Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (IE%)
0 (Blank)ValueValueValueValue-
50ValueValueValueValueValue
100ValueValueValueValueValue
150ValueValueValueValueValue
200ValueValueValueValueValue
Conditions: Mild steel in 1 M HCl at 303 K.
Table 3: Electrochemical Impedance Spectroscopy Parameters
Inhibitor Conc. (ppm)Rs (Ω cm²)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
0 (Blank)ValueValueValue-
50ValueValueValueValue
100ValueValueValueValue
150ValueValueValueValue
200ValueValueValueValue
Conditions: Mild steel in 1 M HCl at 303 K at OCP.

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for metals in acidic environments. Its efficacy is attributed to the synergistic effect of its nitrogen and sulfur heteroatoms, and the aromatic ring system, which facilitate strong adsorption and the formation of a protective film on the metal surface. The protocols detailed in this application note provide a robust framework for the systematic evaluation of its performance. By combining gravimetric and electrochemical techniques, researchers can gain a comprehensive understanding of the inhibition efficiency, mechanism of action, and adsorption behavior of this compound, paving the way for its application in industrial corrosion mitigation strategies.

References

  • Al-Jeilawi, O. H. R., Al-Ani, H. N., Al-Zahra, A., & Al-Sultani, K. T. A. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research. [Link]

  • VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. [Link]

  • Singh, A., Ansari, K. R., Quraishi, M. A., & Lgaz, H. (2023). Quinoline and its derivatives as corrosion inhibitors: A review. ResearchGate. [Link]

  • Al-Jeilawi, O. H. R., Al-Ani, H. N., Al-Zahra, A., & Al-Sultani, K. T. A. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research. [Link]

  • Fouda, A. S., El-Maksoud, S. A., & El-Sayed, E. A. (2013). Quinazolin derivatives as eco-friendly corrosion inhibitors for low carbon steel in 2 M HCl solutions. Semantic Scholar. [Link]

  • Sastri, V. S., & Ghali, E. (1994). On-Line Corrosion Monitoring with Electrochemical Impedance Spectroscopy. AMPP Knowledge Hub. [Link]

  • Chardon Labs. (n.d.). Corrosion Coupon Testing & Analysis. Chardon Labs. [Link]

  • Umaru, A., & Ayuba, A. M. (2021). Quinazoline Derivatives as Corrosion Inhibitors on Aluminium Metal Surface: A Theoretical Study. Advanced Journal of Chemistry, Section A. [Link]

  • USDA Forest Service. (2000). TEST METHOD 5 CORROSION TESTS Chapter 1. Uniform Corrosion. USDA Forest Service. [Link]

  • Al-Jeilawi, O. H. R., Al-Ani, H. N., Al-Zahra, A., & Al-Sultani, K. T. A. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Digital Repository. [Link]

  • Yadav, M., Kumar, S., Sinha, D., & Ramjugernath, D. (2014). Electrochemical and Quantum Chemical Studies on Adsorption and Corrosion Inhibition Performance of Quinoline-Thiazole Derivatives on Mild Steel. International Journal of Electrochemical Science. [Link]

  • Perfect Pollucon Services. (2025). Corrosion Coupon Testing: The Definitive Guide for Industries. Perfect Pollucon Services. [Link]

  • Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. Gamry Instruments. [Link]

  • Yamatho Supply LLC. (n.d.). Corrosion Coupons Fundamentals. Yamatho Supply LLC. [Link]

  • Fouda, A. S., El-Maksoud, S. A., & El-Sayed, E. A. (2013). Quinazolin derivatives as eco-friendly corrosion inhibitors for low carbon steel in 2 M HCl solutions. Academic Journals. [Link]

  • ASTM G59-97. (1997). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]

  • Degremont®. (n.d.). measuring the rate of metal corrosion in water treatment - coupons. Degremont®. [Link]

  • Munir, S., Pelletier, M. H., & Walsh, W. R. (2016). Potentiodynamic Corrosion Testing. JoVE. [Link]

  • Shetty, S. K., & Shetty, A. N. (2015). Quinazolinone Compounds as Corrosion Inhibitors for Mild Steel in Sulfuric Acid Medium. ResearchGate. [Link]

  • Lasia, A. (2021). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. [Link]

  • Yadav, M., Kumar, S., Sinha, D., & Ramjugernath, D. (2014). Electrochemical and Quantum Chemical Studies on Adsorption and Corrosion Inhibition Performance of Quinoline-Thiazole Derivatives on Mild Steel in Hydrochloric Acid Solution. Semantic Scholar. [Link]

  • Kumar, C., Prashanth, M., Kumar, K. Y., & Naik, R. (2025). Experimental and Surface Characterization of Quinazoline and its Derivatives as Corrosion Inhibitors for Mild Steel in 1 N HCl. ResearchGate. [Link]

  • Munir, S., Pelletier, M. H., & Walsh, W. R. (2016). Potentiodynamic Corrosion Testing. PubMed. [Link]

  • Abdallah, M., Al-Gorair, A. S., Hawsawi, H., Al-Abdali, F. H., Seyam, D. F., Al-Juaid, S. S., Elmossalamy, E. H., Abdel Hameed, R. S., Soliman, K. A., & Motawea, M. S. (2025). Assessment of quinazoline derivatives as efficient corrosion inhibitor for carbon steel in acidic environment. A theoretical and practical analysis. Scilit. [Link]

  • Munir, S., Pelletier, M. H., & Walsh, W. R. (2016). Potentiodynamic Corrosion Testing. PMC. [Link]

  • Waisser, K., Perina, M., & Kunes, J. (2011). Synthesis and Biological Evaluation of Quinazoline-4-thiones. PMC. [Link]

  • SIVONIC. (n.d.). Impedance spectroscopy for corrosion analysis. SIVONIC. [Link]

  • Esmaily, M., & Blücher, D. B. (2017). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. MDPI. [Link]

  • Abeng, F. E., Anadebe, V., Nkom, P. Y., Uwakwe, K. J., & Kamalu, E. G. (2020). Experimental and theoretical study on the corrosion inhibitor potential of quinazoline derivative for mild steel in hydrochloric acid solution. Journal of Electrochemical Science and Engineering. [Link]

  • Zhang, D., Gao, L., & Zhou, G. (2016). Electrochemical and surface analysis studies of 2-(quinolin-2-yl)quinazolin-4(3H)-one as corrosion inhibitor for Q235 steel in hydrochloric acid. ResearchGate. [Link]

  • Verma, C., Quraishi, M. A., & Ebenso, E. E. (2021). Mitigation effect of quinazolin-4(3H)-one derivatives on the corrosion behaviour of mild steel in HCl. ResearchGate. [Link]

  • Deshpande, A., Dabhade, S., Bairagi, S., & Bhosale, C. (2021). Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs. Journal of Pharmaceutical Research International. [Link]

  • Alaoui, A. E., El-Hajjaji, F., & Taleb, M. (2020). Variation of weight loss with time for the corrosion of low alloy steel... ResearchGate. [Link]

  • Al-Majid, A. M., Barakat, A., & Al-Otaibi, A. A. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. PMC. [Link]

  • Li, M., & Yang, X. (2018). Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. ResearchGate. [Link]

  • El-Haddad, M. N. (2016). An electrochemical and theoretical evaluation of new quinoline derivative as a corrosion inhibitor for carbon steel in HCl solution. ResearchGate. [Link]

  • Fouda, A. S., El-Maksoud, S. A., & El-Sayed, E. A. (2015). Study on corrosion inhibition efficiency of some quinazoline derivatives on stainless steel 304 in hydrochloric acid solutions. ResearchGate. [Link]

  • Gapsari, F., & Soedarsono, J. W. (2020). Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. MDPI. [Link]

  • Salvarezza, R. C., & Vela, M. E. (2006). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. 2006 Pan-American Advanced Studies Institute. [Link]

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Troubleshooting & Optimization

Technical Support Center: Thionation of Quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thionation of quinazolin-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this crucial transformation. Quinazolin-4-thiones are valuable pharmacophores and synthetic intermediates, yet their synthesis can be challenging.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reagents for converting quinazolin-4-one to quinazolin-4-thione?

The two most prevalent thionating agents for this transformation are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀) .[1][4]

  • Lawesson's Reagent (LR) : This is often the preferred reagent due to its milder reaction conditions, higher solubility in organic solvents, and generally better yields compared to P₄S₁₀.[1][5] It is particularly effective for the thionation of lactams, like the amide moiety in quinazolin-4-one.[6][7]

  • Phosphorus Pentasulfide (P₄S₁₀) : A more traditional and potent thionating agent. Reactions with P₄S₁₀ often require higher temperatures and longer reaction times.[1][5] While effective, it can sometimes lead to lower yields and more complex product mixtures with sensitive substrates.[1] A P₄S₁₀-pyridine complex has been developed as a more selective and user-friendly alternative, offering cleaner reactions and easier workups.[8]

Q2: Can you explain the reaction mechanism for Lawesson's Reagent?

Certainly. The thionation of a carbonyl group with Lawesson's Reagent is not a simple substitution. It's a sophisticated, two-step process that resembles the Wittig reaction.[6][9]

  • Dissociation and Cycloaddition : In solution, the Lawesson's Reagent dimer (a four-membered ring of alternating phosphorus and sulfur atoms) is in equilibrium with its reactive monomer, a dithiophosphine ylide.[5][10] This ylide undergoes a concerted [2+2] cycloaddition with the carbonyl group of the quinazolin-4-one to form a four-membered thiaoxaphosphetane intermediate.[9]

  • Cycloreversion : This intermediate is unstable and rapidly undergoes a cycloreversion, which is the rate-determining step.[9] The driving force is the formation of a very stable phosphorus-oxygen double bond in the byproduct, leading to the desired thiocarbonyl (the quinazolin-4-thione) and a phosphorus-containing side product.[5][6]

Thionation_Mechanism cluster_reagents Reactants cluster_intermediate Intermediate cluster_products Products QO Quinazolin-4-one (C=O) INT Thiaoxaphosphetane Intermediate QO->INT + LR Monomer (Cycloaddition) LR Lawesson's Reagent Monomer (P=S) QT Quinazolin-4-thione (C=S) INT->QT Cycloreversion (Rate-Limiting) PO Phosphorus Oxide Byproduct (P=O) INT->PO

Sources

controlling regioselectivity in quinazoline-4-thiol alkylation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with quinazoline-4-thiol alkylation. It prioritizes the "Soft-Soft" vs. "Hard-Hard" interactions defined by HSAB theory to explain and control regioselectivity.[1]

Topic: Controlling Regioselectivity (S- vs. N-Alkylation) Ticket Status: OPEN Assigned Specialist: Senior Application Scientist[1]

The Diagnostic Hub: Mechanism & Theory

Before troubleshooting, you must understand the "Personality" of your molecule.[1] Quinazolin-4-thiol exists in a tautomeric equilibrium, predominantly as quinazolin-4(3H)-thione in solution.[1] Upon deprotonation, it forms an ambident anion with negative charge delocalized between the Sulfur (exocyclic) and Nitrogen (N3, endocyclic).[1][2]

The Core Conflict: HSAB Theory[1]
  • Sulfur (S): A "Soft" base.[1] Large, polarizable, low charge density.[1][3]

  • Nitrogen (N3): A "Hard" base (relative to S).[1] Smaller, higher charge density.[1]

The Golden Rule:

  • S-Alkylation (Thioether formation): Favored by Soft Electrophiles (Alkyl halides) and Thermodynamic Control .[1] This is the standard outcome for this substrate.[1]

  • N-Alkylation: Favored by Hard Electrophiles (uncommon in simple alkylation), Kinetic Control , or specific solvent effects that shield the sulfur.[1]

Diagram: Tautomerism & Reaction Pathways

QuinazolinePathways Thione Quinazolin-4(3H)-thione (Major Tautomer) Thiol This compound (Minor Tautomer) Thione->Thiol Tautomerism Anion Ambident Anion (Delocalized Charge) Thione->Anion + Base Thiol->Anion + Base S_Product S-Alkyl Product (Thioether) THERMODYNAMIC Anion->S_Product Soft Electrophile (R-X, MeI, BnBr) Polar Aprotic/Protic N_Product N-Alkyl Product (N3-Substituted) KINETIC/IMPURITY Anion->N_Product Hard Electrophile (Acyl chlorides) or Steric Hindrance

Caption: The ambident anion prefers S-alkylation with alkyl halides due to the soft-soft orbital overlap.[1] N-alkylation is typically a competing impurity or requires "hard" reagents.[1]

Troubleshooting Guides (Case Files)

Case File 001: "I want the S-Alkyl product, but yield is low or mixed."

Diagnosis: While S-alkylation is electronically favored, steric bulk or incorrect base choice can stall the reaction or allow N-alkylation to compete.[1]

Protocol: The "Soft-Soft" Optimization To maximize S-regioselectivity, use conditions that enhance the nucleophilicity of the sulfur without "activating" the nitrogen.[1]

ParameterRecommended ConditionScientific Rationale
Base K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 eq)Mild bases generate the anion without creating a "naked," highly reactive ion pair that might attack at N.
Solvent Acetone or DMF Acetone (polar aprotic) is excellent for SN2 reactions.[1] DMF is faster but can sometimes promote N-alkylation if the mixture overheats.[1]
Electrophile Alkyl Halides (R-I, R-Br)Iodides and Bromides are "soft" leaving groups, matching the "soft" Sulfur nucleophile.[1]
Temperature 0°C to Room TempHigher temperatures (Reflux) increase the energy of the system, potentially overcoming the activation barrier for the less favored N-alkylation.[1]

Step-by-Step Workflow:

  • Dissolve Quinazolin-4(3H)-thione (1.0 eq) in anhydrous Acetone (0.5 M).

  • Add K₂CO₃ (1.5 eq) and stir for 15 min at RT (Formation of the potassium salt).

  • Add Alkyl Halide (1.1 eq) dropwise.[1]

  • Monitor by TLC/LCMS.[1] S-alkylation is usually rapid (< 2 hours).[1]

  • Validation: If N-alkyl impurity appears (>5%), switch solvent to Ethanol and use NaOH . Protic solvents solvate the harder Nitrogen anion more strongly (H-bonding), shielding it and directing alkylation almost exclusively to the softer Sulfur.[1]

Case File 002: "I actually need the N-Alkyl isomer."

Diagnosis: You are fighting thermodynamics.[1] The S-alkyl product is the stable "sink."[1] You cannot easily force N-alkylation on the thione using simple alkyl halides.[1]

Alternative Strategy: Do not alkylate the thione. Instead, use the Quinazolin-4-one (Oxygen analog) or a protection strategy.[1]

Protocol: The "Bypass" Route

  • Route A (Starting from Amide): Alkylate Quinazolin-4(3H)-one first.[1]

    • Note: Even with the oxygen analog, N-alkylation competes with O-alkylation, but N-alkylation is generally favored (N is softer than O).[1]

    • Once N-alkylated, convert the Carbonyl (C=O) to Thiocarbonyl (C=S) using Lawesson’s Reagent .[1]

  • Route B (Blocking): If you must use the thione:

    • Use a "Hard" alkylating agent (e.g., Alkyl sulfonates/triflates) in a highly polar aprotic solvent (HMPA or DMSO) with a counter-ion that dissociates essentially completely (e.g., Lithium).[1] Warning: This often yields mixtures.[1][2]

Analytical Validation (FAQ)

"How do I distinguish S-alkyl from N-alkyl isomers using NMR?"

This is the most critical step. The electronic environments of the attached alkyl groups and the quinazoline ring protons differ significantly.[1]

Data Table: 1H NMR Shifts (CDCl₃/DMSO-d₆)

FeatureS-Alkyl Product (Thioether)N-Alkyl Product (N3-Substituted)Diagnostic Note
-S-CH₃ vs -N-CH₃ δ 2.60 – 2.90 ppm δ 3.50 – 3.80 ppm N is more electronegative, deshielding the methyl protons more than S.
-S-CH₂-R vs -N-CH₂-R δ 3.00 – 4.00 ppm δ 4.00 – 5.20 ppm Benzyl protons: S-Bn (~4.5 ppm) vs N-Bn (~5.2 ppm).[1][4][5]
C2-H (Ring Proton) δ 8.80 – 9.00 ppm δ 8.20 – 8.50 ppm S-alkylation restores full aromaticity to the pyrimidine ring, often shifting C2-H downfield compared to the quinoid-like N-alkyl form.[1]
13C NMR (C4) ~165 - 170 ppm ~158 - 162 ppm The C-S bond vs C=S/C-N character affects the C4 shift.[1]
Diagram: Analytical Decision Tree

NMR_Analysis Start Isolate Product CheckMethyl Check Alkyl Proton Shift (e.g., Methyl/Methylene) Start->CheckMethyl Range1 Shift < 3.0 ppm (Methyl) or < 4.5 ppm (Benzyl) CheckMethyl->Range1 Upfield Range2 Shift > 3.5 ppm (Methyl) or > 5.0 ppm (Benzyl) CheckMethyl->Range2 Downfield ConclusionS Conclusion: S-Alkylation (Major) Range1->ConclusionS ConclusionN Conclusion: N-Alkylation (Impurity/Target) Range2->ConclusionN

Caption: Rapid NMR diagnostic flow. N-deshielding effects consistently push alkyl signals downfield compared to S-alkyl analogs.[1]

References

  • Alagarsamy, V., et al. (2007).[1] "Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and anti-inflammatory agents." Pharmazie.[1] (Confirming N-alkylation pathways for oxo-derivatives).

  • Aly, A. A., et al. (2010).[1] "Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom." Molecules, 15(3).[1] (Authoritative source on S-alkylation preference for thiones). [1]

  • Pearson, R. G. (1963).[1] "Hard and Soft Acids and Bases."[1][3][6][7][8][9] Journal of the American Chemical Society.[1] (Foundational theory for S vs N selectivity).

  • Khachatryan, D. S., et al. (2020).[1] "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal. (Detailed NMR comparisons for Regioisomers).

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of 4-Mercaptoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Mercaptoquinazoline, a pivotal heterocyclic compound featuring a reactive thiol group, serves as a crucial building block in the synthesis of various biologically active molecules. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, and potential toxicity.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity validation of 4-mercaptoquinazoline. We will delve into the rationale behind method selection, present detailed experimental protocols, and compare the performance of different chromatographic approaches, grounding our discussion in established regulatory frameworks to ensure scientific integrity.

The Criticality of Purity for 4-Mercaptoquinazoline

The 4-mercaptoquinazoline scaffold is characterized by its quinazoline ring system and a thiol (-SH) group at the 4-position. The thiol group is highly nucleophilic and susceptible to oxidation, making it a reactive handle for further chemical modification. However, this reactivity also presents analytical challenges. Potential impurities can arise from the synthetic route or degradation over time.

Common synthetic pathways to 4-mercaptoquinazoline include the reaction of 4-quinazolone with phosphorus pentasulfide or the nucleophilic substitution of 4-chloroquinazoline with a sulfur source like sodium hydrosulfide.[1] These routes can introduce impurities such as:

  • Unreacted starting materials: 4-quinazolone or 4-chloroquinazoline.

  • Oxidative degradants: The formation of a disulfide dimer (bis(quinazolin-4-yl)disulfide) is a primary degradation pathway for thiols.[2]

  • Other synthesis-related by-products.

A robust analytical method must be able to separate the main 4-mercaptoquinazoline peak from all these potential and unknown impurities, a capability known as "specificity" in method validation.[3]

The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)

For the analysis of many heterocyclic compounds, reversed-phase HPLC is the go-to technique due to its versatility, robustness, and wide availability of stationary phases.[4]

Principle of Separation

In RP-HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase is a polar mixture, typically of water and a miscible organic solvent like acetonitrile or methanol. Nonpolar compounds are retained longer on the column, while polar compounds elute earlier. 4-Mercaptoquinazoline, being a moderately polar molecule, is well-suited for this separation mode.

Causality Behind Experimental Choices
  • Column: A C18 column is the standard choice, offering excellent hydrophobic retention and mechanical stability. The particle size (e.g., 5 µm or smaller) will influence efficiency and backpressure.

  • Mobile Phase: A gradient of acetonitrile and water is often employed to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe. The use of a buffer (e.g., phosphate or acetate) is critical to control the pH. For the thiol group in 4-mercaptoquinazoline, maintaining a slightly acidic pH (e.g., pH 3-4) is crucial to keep the thiol protonated (in its neutral -SH form), which generally leads to better peak shape and consistent retention.

  • Detector: A UV detector is ideal, as the quinazoline ring system possesses a strong chromophore. A photodiode array (PDA) detector is even more advantageous as it can provide spectral data for peak purity assessment.

Experimental Workflow: RP-HPLC Method

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1. Dissolve 4-Mercaptoquinazoline in Diluent (e.g., ACN/Water) MobilePhaseA 2. Prepare Mobile Phase A (e.g., 0.1% Phosphoric Acid in Water) MobilePhaseB 3. Prepare Mobile Phase B (e.g., Acetonitrile) Degas 4. Degas Mobile Phases Inject 5. Inject Sample onto C18 Column Degas->Inject System Equilibration Gradient 6. Run Gradient Elution Inject->Gradient Detect 7. Detect at λmax (e.g., 254 nm) Gradient->Detect Integrate 8. Integrate Peak Areas Detect->Integrate Chromatogram Calculate 9. Calculate % Purity (Area Normalization) Integrate->Calculate Method_Selection Start Start: Purity Analysis of 4-Mercaptoquinazoline RP_HPLC Develop Stability-Indicating RP-HPLC Method Start->RP_HPLC Check_Polar_Imp Are there early-eluting (polar) impurities with poor retention/resolution? RP_HPLC->Check_Polar_Imp Evaluate Chromatogram Check_Ionic_Imp Are there ionic impurities or does the main peak show poor shape (tailing)? Check_Polar_Imp->Check_Ionic_Imp No HILIC Consider HILIC Method for better retention of polar species Check_Polar_Imp->HILIC Yes IPC Consider Ion-Pair Method to improve retention and peak shape of ionic species Check_Ionic_Imp->IPC Yes Final Optimized & Validated Method Check_Ionic_Imp->Final No HILIC->Final IPC->Final

Sources

benchmarking quinazoline-4-thiol stability against other thiol heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Quinazoline-4-thiol Stability Against Other Thiol Heterocycles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Thione Advantage

In the landscape of sulfur-containing heterocycles, This compound (Q4T) stands as a distinct scaffold. Unlike simple aryl thiols (e.g., thiophenol) which are notorious for rapid oxidative dimerization, Q4T exhibits superior stability profiles. This resilience is not accidental; it is driven by a thermodynamic preference for the thione tautomer (quinazoline-4(3H)-thione) in solution.

This guide benchmarks Q4T against common alternatives—Thiophenol, 2-Mercaptopyridine, and 2-Mercaptobenzothiazole—providing a technical roadmap for medicinal chemists to navigate its stability, reactivity, and metabolic fate.

The Chemical Foundation: Tautomeric Equilibrium

The stability of Q4T cannot be understood without analyzing the thione-thiol tautomerism. While often drawn as a thiol (-SH), experimental evidence (X-ray crystallography and solution-phase NMR) confirms that the thione (C=S) form predominates in polar solvents and the solid state.

Why this matters: The thione form lacks the acidic sulfhydryl proton typical of thiols, significantly raising the activation energy required for oxidative dimerization to disulfides.

Figure 1: Tautomeric Equilibrium & Oxidation Pathways

Tautomerism Thione Quinazoline-4(3H)-thione (Major Tautomer) High Stability Thiol This compound (Minor Tautomer) Reactive Species Thione->Thiol  Ka (Fast Eq.)   Disulfide Disulfide Dimer (Oxidation Product) Thiol->Disulfide  [O] (Air/DMSO)   Sulfonate Sulfonic Acid (Over-Oxidation) Thiol->Sulfonate  H2O2 / Strong [O]  

Caption: The thione tautomer (left) acts as a "stability reservoir," limiting the concentration of the reactive thiol species available for oxidation.

Benchmarking Matrix: Q4T vs. Alternatives

The following table synthesizes experimental data regarding the oxidative and metabolic stability of Q4T compared to standard thiol heterocycles.

FeatureThis compound 2-Mercaptopyridine Thiophenol 2-Mercaptobenzothiazole
Dominant Tautomer Thione (>95% in polar solv.)Thione (~90% in polar solv.)Thiol (100%)Thione
Oxidative Stability (Air) High (

in DMSO)
Moderate (

)
Low (

)
High
pKa (Thiol) ~8.5 - 9.0 (Est.)9.976.627.0
Nucleophilicity Moderate (Thione modulation)ModerateHigh (Thiolate driven)Moderate
Metabolic Liability S-Glucuronidation, S-OxidationN-Glucuronidation, S-OxidationS-Methylation, OxidationS-Glucuronidation

Key Insight: Thiophenol's low pKa (6.62) means a significant fraction exists as the highly reactive thiolate anion at physiological pH (7.4), leading to rapid oxidation. Q4T, with a higher effective pKa and thione dominance, resists this "auto-oxidation" pathway.

Metabolic Stability & Reactivity

In drug development, the "soft" sulfur atom is a metabolic magnet. For Q4T, two primary Phase II pathways compete: S-Glucuronidation (direct conjugation) and S-Oxidation (activation to sulfoxide).

Figure 2: Metabolic Fate of this compound

Metabolism Q4T This compound (Substrate) UGT UGT Enzymes (UDP-Glucuronosyltransferase) Q4T->UGT CYP CYP450 (Oxidation) Q4T->CYP S_Gluc S-Glucuronide Conjugate (Excretion) UGT->S_Gluc  Direct Conjugation   Sulfoxide Sulfoxide (Reactive Int.) (Electrophilic) CYP->Sulfoxide  S-Oxidation   GSH_Adduct Glutathione Adduct (Detoxification) Sulfoxide->GSH_Adduct  + GSH (GST)  

Caption: S-Glucuronidation is often the clearance pathway, while S-oxidation can generate reactive sulfoxides capable of depleting cellular glutathione.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Oxidative Stress Benchmarking (H2O2 Challenge)

Objective: Determine the intrinsic resistance of the scaffold to oxidative desulfurization.

  • Preparation: Prepare 10 mM stock solutions of Q4T and 2-Mercaptopyridine in DMSO.

  • Incubation: Dilute to 100 µM in Phosphate Buffer (pH 7.4) containing 1 mM H2O2 (10 equiv).

  • Sampling: Aliquot samples at t=0, 15, 30, 60, and 120 mins. Quench immediately with excess Methionine or Catalase.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid/H2O, B: MeCN. Gradient 5-95% B over 10 min.

    • Detection: 254 nm (aromatic) and 320 nm (thione specific).

  • Validation Criteria: The disappearance of the parent peak should follow pseudo-first-order kinetics. Q4T is expected to show <20% degradation at 60 mins, whereas thiophenol will show >90% degradation.

Protocol B: Thiol Reactivity Assay (Ellman’s Reagent)

Objective: Quantify the "free thiol" concentration available for reaction.

  • Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Workflow:

    • Mix 50 µM test compound with 100 µM DTNB in Tris-HCl buffer (pH 8.0).

    • Measure Absorbance at 412 nm (TNB anion formation).

  • Interpretation:

    • High Absorbance: Indicates high "free thiol" character (e.g., Thiophenol).

    • Low/Slow Absorbance: Indicates strong thione tautomer stability (e.g., Q4T). This assay effectively "titrates" the accessible thiol tautomer.

References

  • Tautomerism of Heterocyclic Thiols: Stoyanov, S. et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines." ResearchGate.

  • Metabolic Pathways (Glucuronidation): "Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition." Drug Metabolism Reviews.

  • Quinazoline Chemistry & Oxidation: "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline Derivatives." International Journal of Medicinal Chemistry.

  • HPLC Analysis of Thiols: "Method development for the determination of thiols using HPLC." DiVA Portal.

  • Cytochrome P450 S-Oxidation: "The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes." Chemistry - A European Journal.[1]

Sources

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